Welcome to the BenchChem Online Store!
molecular formula C15H10BrNO2 B1286359 2-(3-Bromobenzyl)isoindoline-1,3-dione CAS No. 183735-18-4

2-(3-Bromobenzyl)isoindoline-1,3-dione

Cat. No. B1286359
M. Wt: 316.15 g/mol
InChI Key: HZNJTQRBGXEHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09062002B2

Procedure details

To a stirred solution of phthalimide (0.64 g, 4.4 mmol) in DMF (10 ml) was added K2CO3 (1.65 g, 12.00 mmol), followed by 3-bromobenzyl bromide (1 g, 4.0 mmol) at 0° C. and the reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the mixture was diluted with cool water (50 ml), resultant solid was filtered and dried under vacuum for 3 h to get the desired compound as a white solid (1.2 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 7.92-7.84 (m, 4H), 7.54 (s, 1H), 7.50-7.45 (m, 1H), 7.33-7.26 (m, 2H), 4.77 (s, 2H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C([O-])([O-])=O.[K+].[K+].[Br:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)[CH2:22]Br>CN(C=O)C.O>[Br:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)[CH2:22][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
1.65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 20-35° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 16 h of stirring
Duration
16 h
FILTRATION
Type
FILTRATION
Details
resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 3 h
Duration
3 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(CN2C(C3=CC=CC=C3C2=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.